![molecular formula C22H16FN3OS2 B2654182 N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 392317-42-9](/img/structure/B2654182.png)
N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present in its structure. For instance, the thiadiazole ring, being aromatic, might participate in electrophilic aromatic substitution reactions . The carboxamide group could be involved in various reactions such as hydrolysis, reduction, and condensation .Aplicaciones Científicas De Investigación
Antimicrobial Applications
N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide derivatives have been investigated for their antimicrobial properties. For example, a study on the synthesis and biological assessment of certain derivatives demonstrated significant activity against a range of microbial strains, indicating potential use as antimicrobial agents (Talupur, Satheesh, & Chandrasekhar, 2021).
Anticancer Applications
The compound and its derivatives have shown promise in anticancer research. Modifications of the 1,3,4-thiadiazole scaffold have yielded compounds with potent activity against various cancer cell lines, including MCF-7, A549, and SKOV-3. Specific derivatives were found to be as potent as doxorubicin against these cell lines, highlighting their potential as novel anticancer agents. Furthermore, some compounds have been shown to induce apoptosis and cause cell cycle arrest in cancer cells, suggesting mechanisms of action conducive to anticancer therapy (Ahadi et al., 2020).
Enzyme Inhibition
Research into the inhibition of carbonic anhydrase and other enzymes has been another area of application. Novel metal complexes of heterocyclic sulfonamide derivatives, including those related to the 1,3,4-thiadiazol-2-yl motif, have demonstrated powerful inhibitory effects on human carbonic anhydrase isoenzymes. These findings suggest potential applications in treating conditions like glaucoma, epilepsy, and altitude sickness, where enzyme inhibition can be therapeutic (Büyükkıdan et al., 2013).
Fluorescent Probes
The structural modification of 1,3,4-thiadiazole derivatives has also led to the development of fluorescent probes. These compounds exhibit unique fluorescence effects, including dual fluorescence, which can be modulated by substituent and aggregation. Such properties make them suitable for applications in molecular biology and medicine, where they can serve as tools for studying biological systems or diagnosing diseases (Budziak et al., 2019).
Direcciones Futuras
The future research directions for this compound could involve further exploration of its biological activities and potential applications. This could include in vitro and in vivo studies to evaluate its efficacy and toxicity, as well as mechanistic studies to understand its mode of action. Additionally, studies could be conducted to optimize its synthesis and improve its physicochemical properties .
Propiedades
IUPAC Name |
N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FN3OS2/c23-19-8-4-5-15(13-19)14-28-22-26-25-21(29-22)24-20(27)18-11-9-17(10-12-18)16-6-2-1-3-7-16/h1-13H,14H2,(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWCRGBYUCQRMOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=NN=C(S3)SCC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![{2-Methoxy-5-[(methylsulfanyl)methyl]phenyl}boronic acid](/img/structure/B2654099.png)


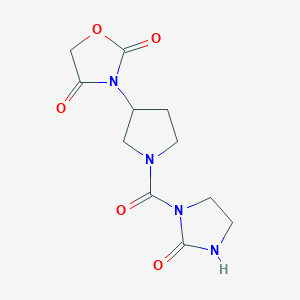
![Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(4-phenylbutanamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2654104.png)
![N~1~-(3-chlorophenyl)-2-{4-[5-(3-pyridyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2654106.png)
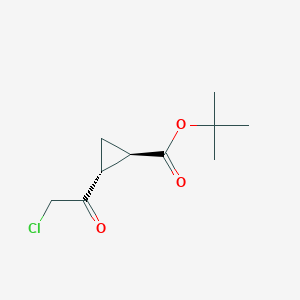
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide](/img/structure/B2654108.png)
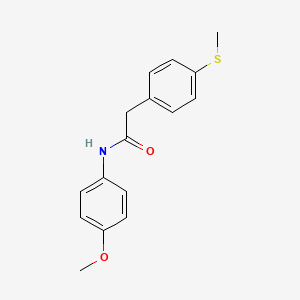
![1-{1-Benzyl-1,9-diazaspiro[5.5]undecan-9-yl}prop-2-en-1-one](/img/structure/B2654115.png)
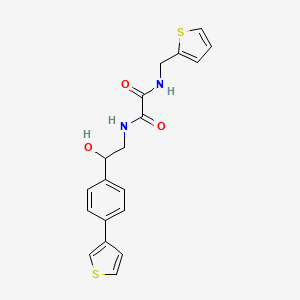
![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide](/img/structure/B2654117.png)
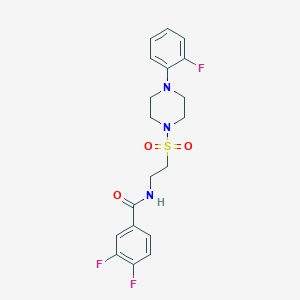
methanone](/img/structure/B2654120.png)
